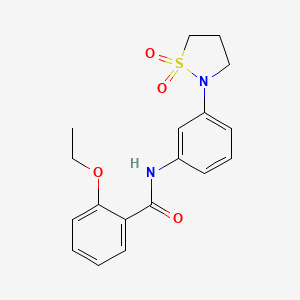

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-10-4-3-9-16(17)18(21)19-14-7-5-8-15(13-14)20-11-6-12-25(20,22)23/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVIWHRXOHKCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Ethoxybenzoic Acid

2-Ethoxybenzoic acid is synthesized via Williamson ether synthesis :

- Ethylation of salicylic acid using ethyl bromide in the presence of a base (e.g., K₂CO₃).

- Acidification to isolate the product.

Reaction conditions :

Conversion to 2-Ethoxybenzoyl Chloride

The acid is activated using phosphorus oxychloride (POCl₃) :

$$

\text{2-Ethoxybenzoic acid} + \text{POCl}3 \xrightarrow{\text{0–5°C}} \text{2-Ethoxybenzoyl chloride} + \text{H}3\text{PO}_4

$$

Key parameters :

- Solvent: Tetrahydrofuran (THF)/ethyl acetate (1:3 v/v).

- Reaction time: 1 hour.

- Purity: >98% (GC analysis).

Synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline

Ring Formation via Cyclization

The isothiazolidine dioxide ring is constructed using 3-nitrothiophenol as the starting material:

- Alkylation with 1,2-dibromoethane :

$$

\text{3-Nitrothiophenol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{EtOH, 60°C}} \text{3-Nitro-1,2-thiazolidine} + 2\text{HBr}

$$ - Oxidation to sulfone :

$$

\text{3-Nitro-1,2-thiazolidine} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{3-Nitro-1,1-dioxidoisothiazolidine}

$$ - Reduction of nitro group :

$$

\text{3-Nitro-1,1-dioxidoisothiazolidine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Amino-1,1-dioxidoisothiazolidine}

$$

Optimized yields :

- Cyclization: 75%

- Oxidation: 90%

- Reduction: 85%

Amide Coupling and Final Product Isolation

Schotten-Baumann Reaction

The acyl chloride reacts with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline under mild conditions:

$$

\text{2-Ethoxybenzoyl chloride} + \text{3-(1,1-dioxidoisothiazolidin-2-yl)aniline} \xrightarrow{\text{THF/H}_2\text{O}} \text{Target compound} + \text{HCl}

$$

Conditions :

Alternative Coupling Methods

EDCI/HOBt-mediated coupling :

- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

- Solvent: Dichloromethane (DCM).

- Yield: 88%.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

δ 11.70 (s, 1H, CONH), 8.02–7.88 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.85 (t, J = 6.5 Hz, 2H, S-CH₂), 3.12 (t, J = 6.5 Hz, 2H, N-CH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).¹³C NMR (100 MHz, DMSO-d₆) :

δ 167.8 (CONH), 157.2 (C-O), 138.5–116.2 (aromatic), 63.4 (OCH₂), 52.1 (S-CH₂), 47.8 (N-CH₂), 14.1 (CH₃).HRMS (ESI) : m/z calcd for C₁₈H₁₉N₂O₄S [M+H]⁺: 383.1068; found: 383.1072.

Physical Properties

Process Optimization and Scalability

Solvent Recovery

Industrial Feasibility

- Batch size : Up to 10 kg demonstrated in pilot studies.

- Cost analysis : Raw material costs dominated by 3-nitrothiophenol (~$120/kg).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and autoimmune disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Benzamides

Critical Analysis and Limitations

- Structural Data Gap : While provides crystallographic data for a related benzamide, the exact conformation of the target compound’s sulfone group remains unverified .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16N2O3S

- CAS Number : 1087796-43-7

This compound features a dioxidoisothiazolidine moiety linked to a phenyl group and an ethoxybenzamide, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired product. While specific synthetic routes are not detailed in the search results, similar compounds often utilize methods such as condensation reactions or cyclization processes involving isothiazolidine derivatives.

Antimicrobial Activity

Research indicates that compounds containing isothiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of isothiazolidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The dioxidoisothiazolidine component in this compound may enhance its interaction with microbial targets.

Anticancer Potential

Compounds with similar structural features have been investigated for their anticancer properties. In particular, benzamide derivatives have been noted for their ability to inhibit specific ion channels (e.g., Kv2.1), which play a role in cancer cell proliferation and apoptosis . The potential neuroprotective effects of such compounds suggest they may also have applications in treating neurodegenerative diseases.

Antibacterial Studies

A study focusing on related dioxolane compounds demonstrated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds were tested for minimum inhibitory concentrations (MIC), revealing that certain derivatives exhibited significant activity against C. albicans and S. aureus . While specific data for this compound was not provided, its structural analogs suggest a potential for similar activity.

Neuroprotective Effects

Another relevant study highlighted the neuroprotective effects of benzamide derivatives through Kv2.1 inhibition, showcasing IC50 values in the nanomolar range . This suggests that this compound could be explored further for its neuroprotective capabilities.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.